molecular formula C6H7Br2F3 B2537375 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane CAS No. 2416236-23-0

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane

Cat. No.: B2537375
CAS No.: 2416236-23-0
M. Wt: 295.925
InChI Key: UDYKKEBCBUMGRE-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative characterized by the presence of two bromomethyl groups and one trifluoromethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,1-bis(bromomethyl)ethylene with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropanes with various functional groups.

    Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.

    Reduction: Cyclopropane derivatives with reduced bromomethyl groups.

Scientific Research Applications

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Pharmaceuticals: Investigated for potential use in drug discovery and development.

    Agrochemicals: Explored for applications in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, while the trifluoromethyl group influences the electronic properties of the cyclopropane ring. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(chloromethyl)-2-(trifluoromethyl)cyclopropane
  • 1,1-Bis(bromomethyl)-2-(difluoromethyl)cyclopropane
  • 1,1-Bis(bromomethyl)-2-(methyl)cyclopropane

Uniqueness

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromomethyl groups provide versatile sites for further functionalization.

Properties

IUPAC Name

1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2F3/c7-2-5(3-8)1-4(5)6(9,10)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKKEBCBUMGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CBr)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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